3-Phenylcycloheptan-1-ol

Description

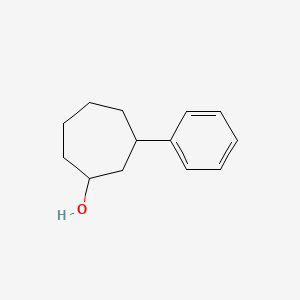

Structure

3D Structure

Properties

IUPAC Name |

3-phenylcycloheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c14-13-9-5-4-8-12(10-13)11-6-2-1-3-7-11/h1-3,6-7,12-14H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEFIUJVBSBVHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC(C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Phenylcycloheptan 1 Ol and Its Stereoisomers

Retrosynthetic Analysis and Key Disconnections for 3-Phenylcycloheptan-1-ol

A retrosynthetic analysis of this compound reveals several potential disconnections. The most straightforward approach involves a functional group interconversion (FGI) from the corresponding ketone, 3-phenylcycloheptanone. This disconnection simplifies the target to a ketone, which can be accessed through various classical and modern synthetic methods.

Another key disconnection breaks the C1-C2 bond, suggesting a cyclization strategy. This could involve an intramolecular reaction of a linear precursor containing the phenyl group and the necessary carbon chain. A further disconnection can be envisioned at the C3-phenyl bond, which would involve the introduction of the phenyl group onto a pre-existing cycloheptane (B1346806) ring.

Classical Synthetic Routes to Cycloheptanols

Classical methods for the synthesis of cycloheptanols often serve as the foundation for more complex targets like this compound.

Reduction Reactions of Substituted Cycloheptanones

The reduction of a ketone precursor, 3-phenylcycloheptanone, is a primary route to this compound. Various reducing agents can be employed for this transformation, with the choice of reagent influencing the stereochemical outcome.

| Reducing Agent | Typical Diastereoselectivity | Notes |

| Sodium borohydride (B1222165) (NaBH₄) | Generally low to moderate | A mild and common reducing agent. |

| Lithium aluminum hydride (LiAlH₄) | Often provides different selectivity than NaBH₄ | A powerful reducing agent, less selective for simple ketones. |

| Diisobutylaluminium hydride (DIBAL-H) | Can offer improved selectivity at low temperatures | A bulky reducing agent that can be influenced by steric factors. |

The diastereoselectivity of these reductions is influenced by the conformational preferences of the seven-membered ring and the steric hindrance posed by the phenyl group at the 3-position.

Organometallic Additions to Cyclic Ketones

The addition of organometallic reagents to a suitable cyclic ketone precursor can also be a viable strategy. For instance, the reaction of a Grignard or organolithium reagent with a protected 3-oxocycloheptanecarbaldehyde could potentially construct the desired carbon skeleton. However, controlling the regioselectivity and stereoselectivity of such additions in a flexible seven-membered ring system can be challenging.

Cyclization Strategies for Seven-Membered Rings

The formation of the seven-membered ring is a critical step in many synthetic approaches. Several cyclization strategies can be envisioned:

Intramolecular Friedel-Crafts Alkylation: A precursor containing a phenyl group and a suitable alkyl chain with a leaving group or an alkene could undergo intramolecular Friedel-Crafts cyclization to form 3-phenylcycloheptanone.

Ring-Closing Metathesis (RCM): A diene precursor could be cyclized using a Grubbs catalyst to form a cycloheptene (B1346976) derivative, which can then be further functionalized.

Cationic Cyclization: Brønsted acid-catalyzed cationic cyclization of specific enynes has been shown to produce seven-membered rings. This strategy could potentially be adapted for the synthesis of the 3-phenylcycloheptane framework.

Stereoselective and Stereodivergent Synthesis of this compound

Achieving stereocontrol in the synthesis of this compound, which has two stereocenters, is a significant challenge. This requires the development of diastereoselective or, ideally, enantioselective methods.

Strategies for Diastereoselective Synthesis

The relative stereochemistry between the hydroxyl group at C1 and the phenyl group at C3 can be controlled during the reduction of 3-phenylcycloheptanone. The formation of either the cis or trans diastereomer is dependent on the trajectory of the hydride attack on the carbonyl group.

The conformational flexibility of the cycloheptanone (B156872) ring, which can exist in several low-energy conformations such as the twist-chair and chair, complicates the prediction of the stereochemical outcome. The phenyl group at the 3-position will preferentially occupy a pseudo-equatorial position to minimize steric interactions.

Diastereoselective Reduction:

The diastereoselectivity of the reduction of substituted cycloheptanones is a subject of ongoing research. While direct studies on 3-phenylcycloheptanone are limited, analogies can be drawn from studies on substituted cyclohexanones. For instance, the use of bulky reducing agents can favor attack from the less hindered face of the carbonyl, leading to a higher proportion of one diastereomer. The diastereoselectivity of the Meerwein–Ponndorf–Verley reduction of substituted cyclohexanones has been shown to be influenced by the catalyst and the substituents on the ring. This suggests that similar strategies could be applied to 3-phenylcycloheptanone to achieve diastereocontrol.

Substrate-Controlled Synthesis:

Enantioselective Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For this compound, this involves creating the desired absolute stereochemistry at both the C1 (hydroxyl-bearing) and C3 (phenyl-bearing) positions.

Asymmetric catalysis is a foundational strategy for establishing stereocenters. This involves using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The formation of C-C bonds is a core process in building molecular skeletons, and chiral catalysts have been developed to control the stereochemical outcome of these reactions.

For the synthesis of this compound, a key C-C bond formation could involve the asymmetric conjugate addition of a phenyl group to a cycloheptenone precursor. Alternatively, catalytic asymmetric allylic alkylation with organolithium compounds, often mediated by copper-based chiral catalyst systems, represents a powerful method for enantioselective C-C bond formation. The success of such reactions often depends critically on the choice of solvent and the specific structure of the chiral catalyst. Organocatalysis has also emerged as a significant tool, utilizing small organic molecules to catalyze asymmetric transformations like aldol (B89426) and conjugate additions, which are instrumental in carbon-carbon bond formation.

Biocatalysis offers a highly efficient and selective alternative to traditional chemical catalysis, prized for its performance under mild conditions and exquisite stereoselectivity. For the synthesis of chiral alcohols like this compound, the enzyme-catalyzed reduction of the corresponding ketone, 3-phenylcycloheptanone, is a particularly relevant approach.

Ketoreductases (KREDs) are a class of enzymes that can reduce ketones to alcohols with very high enantiomeric excess (ee). This method is widely used in the pharmaceutical industry to produce single-enantiomer secondary alcohols. The process involves screening a library of KREDs to find an enzyme that provides high conversion and selectivity for the desired stereoisomer of the alcohol. This approach directly establishes the stereochemistry at the C1 position.

Table 1: Hypothetical Screening of Ketoreductases for the Asymmetric Reduction of 3-Phenylcycloheptanone

| Enzyme ID | Substrate Conversion (%) | Product | Enantiomeric Excess (ee) (%) |

| KRED-A1 | 98% | (1R,3S)-3-Phenylcycloheptan-1-ol | 99% |

| KRED-A2 | 95% | (1R,3R)-3-Phenylcycloheptan-1-ol | 97% |

| KRED-B1 | 99% | (1S,3R)-3-Phenylcycloheptan-1-ol | >99% |

| KRED-B2 | 92% | (1S,3S)-3-Phenylcycloheptan-1-ol | 96% |

This table is illustrative and demonstrates the typical selectivity achievable with biocatalytic reductions.

Control of Multiple Chiral Centers in this compound Stereoisomers

This compound possesses two chiral centers (at positions C1 and C3), which means it can exist as four distinct stereoisomers: (1R, 3R), (1S, 3S), (1R, 3S), and (1S, 3R). The synthesis of a single stereoisomer requires precise control over both the relative (diastereoselectivity) and absolute (enantioselectivity) configuration.

Achieving this control often involves a multi-step synthetic sequence where stereocenters are introduced sequentially using different asymmetric methods. For instance, an initial asymmetric reaction could be used to set the stereocenter at the C3 position, producing an enantiomerically pure 3-phenylcycloheptanone. A subsequent stereoselective reduction of the ketone would then establish the C1 stereocenter. The choice of reducing agent or biocatalyst in the second step would determine the relative cis or trans configuration of the final alcohol. A three-component reaction using chiral organocatalysts can also be employed to construct cyclic molecules with multiple contiguous stereogenic centers with high diastereoselectivity and enantioselectivity.

Modern Synthetic Techniques Applicable to this compound

Modern organic synthesis is increasingly focused on developing more efficient, sustainable, and innovative methods for molecule construction.

Electrochemical synthesis utilizes electricity as a "traceless" reagent to drive chemical reactions, often under mild conditions and without the need for stoichiometric chemical oxidants or reductants. This approach is gaining traction for its sustainability and unique reactivity.

A novel electrochemical strategy applicable to the class of cycloalkanols is deconstructive functionalization. This method involves the electrochemical oxidation of a cycloalkanol to generate an alkoxy radical. This radical intermediate can then undergo a selective C-C bond cleavage, effectively opening the ring to produce a distally functionalized linear ketone. While this method breaks down the cyclic structure rather than forming it, it represents a modern technique to transform cycloalkanols into other valuable synthetic building blocks.

The process is initiated by a proton-coupled electron transfer (PCET) and has been successfully applied to a wide range of ring sizes, from 3- to 12-membered cycloalkanols. This electrochemical approach has been used for deconstructive bromination, chlorination, iodination, and methoxylation, demonstrating its versatility. The reaction can be performed at gram scale using continuous flow technology, highlighting its potential for practical applications.

Table 2: Scope of Electrochemical Deconstructive Bromination on Various Cycloalkanols

| Ring Size | Cycloalkanol Substrate | Product (Distally Brominated Ketone) | Yield (%) |

| 4 | Cyclobutanol | 4-Bromobutan-2-one | 85% |

| 5 | Cyclopentanol | 5-Bromopentan-2-one | 88% |

| 6 | Cyclohexanol | 6-Bromohexan-2-one | 92% |

| 7 | Cycloheptanol (B1583049) | 7-Bromoheptan-2-one | 89% |

| 8 | Cyclooctanol | 8-Bromooctan-2-one | 91% |

Data adapted from research on electrochemical deconstructive functionalization, demonstrating applicability to seven-membered rings.

Electrochemical Synthesis Pathways

Proton-Coupled Electron Transfer (PCET) Mechanisms in Synthesis

Proton-Coupled Electron Transfer (PCET) has emerged as a powerful strategy in organic synthesis, enabling the activation of challenging functional groups under mild conditions. PCET processes involve the concerted or sequential transfer of a proton and an electron, which can facilitate the generation of radical intermediates from substrates with high redox potentials, such as alcohols.

For the synthesis of this compound, a PCET approach could be envisioned starting from a suitable cycloalkanol precursor. The core principle involves the generation of an alkoxy radical from an alcohol. This process can be initiated electrochemically or photochemically. Once formed, this alkoxy radical can undergo a β-scission event, leading to a ring-opened carbon-centered radical. This remote alkyl radical is then available for subsequent functionalization, such as an enantioselective Giese radical addition to an activated alkene, before a final ring-closing step.

A potential, though complex, pathway could involve the deconstructive functionalization of a bicyclic alcohol. For instance, a PCET-mediated ring opening of a bicyclo[4.1.0]heptan-1-ol derivative could generate a cycloheptyl radical intermediate, which could then be trapped or further manipulated to install the phenyl group and hydroxyl functionality in the desired positions. The advantage of PCET lies in its ability to generate radicals from otherwise stable alcohol precursors without the need for harsh reagents.

Table 1: Comparison of PCET Initiation Methods for Radical Generation from Alcohols

| Initiation Method | Typical Reagents/Conditions | Advantages | Potential Challenges |

|---|---|---|---|

| Photocatalytic | Visible light, photoredox catalyst (e.g., iridium or organic dye), base (e.g., a weak phosphate (B84403) base) | Mild reaction conditions, high functional group tolerance | Catalyst cost, potential for side reactions if substrate absorbs light |

| Electrochemical | Electrode potential, supporting electrolyte | Avoids chemical oxidants/reductants, precise control over redox potential | Requires specialized equipment, substrate must be electro-active |

| EDA Complex | Electron-deficient alkene (e.g., Michael acceptor), visible light | Photocatalyst-free, uses readily available starting materials | Substrate scope may be limited to electron-rich alcohols |

Photochemical and Mechanochemical Synthesis

Photochemical Approaches:

Photochemistry offers unique pathways for bond formation that are often inaccessible through thermal methods. A plausible photochemical route to the 3-phenylcycloheptyl scaffold could involve the direct C-H arylation of cycloheptane or a cycloheptanol derivative. This strategy, often employing a combination of a photocatalyst and a nickel co-catalyst, can activate strong, unactivated C(sp³)–H bonds for cross-coupling with an aryl halide. While regioselectivity can be a challenge, directing groups or inherent substrate biases can favor functionalization at a specific position.

Alternatively, a [2+2] photocycloaddition reaction could be employed to construct the seven-membered ring from acyclic precursors, although this is generally more challenging for forming rings of this size compared to four- or six-membered rings. A more indirect photochemical strategy could involve radical cyclization, where a radical generated photochemically on a side chain attached to a benzene (B151609) ring undergoes intramolecular addition to the aromatic nucleus, though this typically favors the formation of five- or six-membered rings.

Mechanochemical Synthesis:

Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is a rapidly growing field of green chemistry. It often allows for solvent-free or low-solvent reactions with high efficiency. For the synthesis of this compound, mechanochemistry could be applied in several key steps.

One potential application is in the reduction of a precursor ketone, 3-phenylcycloheptan-1-one (B2586166). Mechanochemical catalytic transfer hydrogenation, using a solid hydrogen donor like ammonium (B1175870) formate (B1220265) and a palladium catalyst, has been shown to be effective for the reduction of various functional groups. This solvent-free approach simplifies purification and reduces waste. Another possibility is a mechanochemically-assisted Birch reduction of an aromatic precursor, which could be followed by subsequent elaboration to the target alcohol.

Table 2: Overview of Potential Photochemical and Mechanochemical Routes

| Method | Key Transformation | Potential Precursors | Advantages |

|---|---|---|---|

| Photochemical C-H Arylation | Direct coupling of a C-H bond with an aryl group | Cycloheptanol, Phenyl iodide | Atom economical, functionalizes a pre-formed ring |

| Mechanochemical Reduction | Ketone to alcohol | 3-Phenylcycloheptan-1-one | Solvent-free, rapid reaction times, high yields |

| Mechanochemical Grignard-type | C-C bond formation | Cycloheptanone, Phenyl halide, Metal (e.g., Mg) | Potential for one-pot synthesis, avoids bulk solvents |

Flow Chemistry Applications in this compound Production

Flow chemistry, where reactions are performed in continuous streams within tubes or microreactors, offers significant advantages over traditional batch processing, including enhanced safety, scalability, and precise control over reaction parameters. The synthesis of this compound, particularly on a larger scale, could benefit from this technology.

A multi-step synthesis could be "telescoped" into a continuous sequence, eliminating the need for isolation and purification of intermediates. For example, the formation of 3-phenylcycloheptan-1-one from cycloheptanone and a phenylating agent could be performed in a first reactor, with the output stream mixing directly with a hydrogen source and flowing through a second reactor packed with a heterogeneous hydrogenation catalyst to yield the final alcohol product.

Table 3: Potential Flow Chemistry Module for this compound Synthesis

| Module | Reaction | Reagents & Conditions | Purpose |

|---|---|---|---|

| Reactor 1 (C-C Formation) | Friedel-Crafts Alkylation or similar | Cycloheptene, Benzene, Solid acid catalyst | Formation of the phenylcycloheptyl scaffold |

| Reactor 2 (Oxidation) | Oxidation of Alkane/Alkene | O₂, Heterogeneous catalyst | Installation of ketone functionality |

| Reactor 3 (Hydrogenation) | Catalytic Hydrogenation | H₂ (generated in-situ), Packed-bed catalyst (e.g., Pd/C, Rh) | Reduction of ketone to the target alcohol |

| Purification Module | In-line scavenger resin or liquid-liquid extraction | Solid-supported scavengers or solvent stream | Removal of unreacted reagents and byproducts |

Stereochemical Investigations and Conformational Dynamics of 3 Phenylcycloheptan 1 Ol

Principles of Cycloheptane (B1346806) Ring Conformation

The seven-membered ring of cycloheptane is significantly more flexible than smaller rings like cyclohexane. This flexibility leads to a variety of conformations that are close in energy, resulting in a dynamic system.

Cycloheptane conformations exist in two main families: the chair and the boat forms. However, due to torsional strain and transannular interactions (steric hindrance across the ring), the symmetrical chair and boat shapes are not energy minima. Instead, they represent transition states for the interconversion between more stable, twisted forms. The two most stable, low-energy conformations are the twist-chair (TC) and the twist-boat (TB).

The twist-chair is generally considered the most stable conformer for cycloheptane. The twist-boat is slightly higher in energy. These conformers are part of a pseudorotation pathway, meaning they can interconvert with relatively low energy barriers.

| Conformer | Relative Energy | Key Characteristics |

| Twist-Chair (TC) | Lowest | Generally the most stable ground-state conformation. |

| Chair (C) | Transition State | Higher energy than TC; connects pairs of TC conformers. |

| Twist-Boat (TB) | Low | Slightly less stable than the twist-chair. |

| Boat (B) | Transition State | Higher energy than TB; connects pairs of TB conformers. |

The introduction of substituents onto the cycloheptane ring influences the relative energies of the possible conformers. Similar to substituted cyclohexanes, bulky substituents tend to occupy positions that minimize steric hindrance. In the flexible cycloheptane ring, substituents will preferentially adopt pseudo-equatorial positions over more sterically crowded pseudo-axial positions to reduce unfavorable non-bonded interactions. The presence of multiple substituents, as in 3-Phenylcycloheptan-1-ol, creates a complex interplay of steric demands that determines the predominant conformation and the orientation of the substituent groups.

Stereoisomerism in this compound

The structure of this compound contains two stereogenic centers: the carbon atom bonded to the hydroxyl group (C1) and the carbon atom bonded to the phenyl group (C3). This gives rise to multiple stereoisomers.

With two distinct chiral centers, a total of four stereoisomers (2²) are possible for this compound. These stereoisomers exist as two pairs of enantiomers. The relationship between one enantiomeric pair and the other is diastereomeric.

These diastereomers are typically designated as cis and trans, which describes the relative orientation of the hydroxyl and phenyl substituents.

Cis Isomer : The hydroxyl and phenyl groups are on the same face of the ring. This corresponds to one pair of enantiomers.

Trans Isomer : The hydroxyl and phenyl groups are on opposite faces of the ring. This corresponds to the other pair of enantiomers.

The absolute configuration at each stereocenter is described using the Cahn-Ingold-Prelog (CIP) R/S notation. Combining the cis/trans designation with the R/S notation provides a complete description of each unique stereoisomer.

| Diastereomer | Stereoisomer (Absolute Configuration) | Relationship |

| trans | (1R,3R)-3-Phenylcycloheptan-1-ol | Enantiomers |

| (1S,3S)-3-Phenylcycloheptan-1-ol | ||

| cis | (1R,3S)-3-Phenylcycloheptan-1-ol | Enantiomers |

| (1S,3R)-3-Phenylcycloheptan-1-ol |

Experimental Conformational Analysis of this compound

Detailed experimental conformational analysis of this compound is not extensively reported in readily available literature. However, the conformational preferences can be predicted based on established principles and experimental techniques applied to analogous molecules. The primary methods for such analysis are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopy is a powerful tool for studying the conformation of molecules in solution. By analyzing coupling constants and through-space interactions via the Nuclear Overhauser Effect (NOE), the relative orientation of protons on the ring can be determined, providing insight into the dominant conformer and the pseudo-axial or pseudo-equatorial positions of substituents.

**X-ray Crystallography

Spectroscopic Techniques for Conformational Elucidation

Spectroscopic methods are indispensable tools for probing the conformational preferences of molecules in solution and the solid state. By analyzing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about molecular structure, bonding, and dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for studying molecular conformation in solution. organicchemistrydata.org By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the predominant molecular geometry can be constructed.

For this compound, both ¹H and ¹³C NMR would be employed.

¹H NMR Chemical Shifts and Coupling Constants: The chemical shift of the proton attached to the hydroxyl-bearing carbon (H-1) is particularly informative. Its position and multiplicity are sensitive to its axial or equatorial-like orientation within the cycloheptane ring. Vicinal coupling constants (³J) between adjacent protons, such as those between H-1 and its neighbors on C-2 and C-7, are related to the dihedral angles between them through the Karplus equation. nih.gov By measuring these ³J values, the torsional angles can be estimated, providing direct insight into the ring's conformation. nih.govslu.se Similarly, the couplings involving the proton at the phenyl-substituted carbon (H-3) reveal its orientation and the local geometry of the ring.

Advanced NMR Techniques: Two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to identify protons that are close to each other in space, regardless of whether they are connected through bonds. For this compound, NOE correlations between the phenyl protons and specific protons on the cycloheptane ring would provide definitive evidence for the orientation of the phenyl group relative to the ring.

Table 1: Application of NMR Parameters for Conformational Analysis of this compound

| NMR Parameter | Information Gained | Relevance to this compound |

| ¹H Chemical Shift (δ) | Electronic environment of protons. | The shift of H-1 and H-3 can indicate their pseudo-axial/equatorial orientation. |

| ³J Coupling Constant | Dihedral angle between vicinal protons (Karplus Equation). nih.gov | Determines the local torsional angles and helps define the cycloheptane ring conformation. |

| ¹³C Chemical Shift (δ) | Steric and electronic environment of carbons. | Ring carbon shifts indicate ring puckering and steric interactions. |

| Nuclear Overhauser Effect (NOE) | Through-space proximity of protons (<5 Å). | Defines the relative orientation of the phenyl and hydroxyl groups with respect to the ring. |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov Since vibrational frequencies are dependent on bond strength and molecular geometry, these methods can be used to identify functional groups and gain insight into conformation. ksu.edu.sa

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations involving a change in the dipole moment. scm.com For this compound, the O-H stretching vibration is particularly useful. In dilute solution, a sharp band around 3600 cm⁻¹ indicates a free, non-hydrogen-bonded hydroxyl group. The presence of a broad band at lower frequencies (e.g., 3200-3500 cm⁻¹) would suggest intramolecular hydrogen bonding, for example, between the hydroxyl group and the π-electron cloud of the phenyl ring. Such an interaction would only be possible in specific conformations, thus providing valuable structural clues. Other key bands include the C-O stretch and various C-H stretches.

The complementary nature of IR and Raman is a key advantage; vibrations that are weak or silent in IR may be strong in Raman, and vice versa. nih.govsepscience.com

Table 2: Complementary Vibrational Analysis of this compound

| Functional Group/Vibration | Technique | Expected Wavenumber (cm⁻¹) | Conformational Significance |

| O-H Stretch | IR | ~3600 (free), 3200-3500 (H-bonded) | Indicates intramolecular hydrogen bonding, which is conformation-dependent. |

| C-O Stretch | IR | 1000-1250 | Position can be influenced by the axial/equatorial orientation of the OH group. |

| Phenyl C=C Stretches | IR & Raman | 1450-1600 | Strong bands characteristic of the phenyl group. |

| Phenyl Ring Breathing | Raman | ~1000 | Strong, sharp band; its precise frequency can be sensitive to the electronic environment. |

| Cycloheptane Skeletal Modes | Raman | < 800 | Low-frequency vibrations sensitive to the overall ring conformation (twist-chair vs. twist-boat). |

X-ray Crystallography for Solid-State Conformations

While NMR and IR/Raman provide information about molecular conformation in solution or bulk, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. slu.se By diffracting X-rays off a single crystal of the compound, a precise three-dimensional map of electron density can be generated, revealing atomic positions with high accuracy. nih.gov

For this compound, a successful crystallographic analysis would provide:

The definitive conformation of the cycloheptane ring (e.g., twist-chair).

Precise bond lengths, bond angles, and torsion (dihedral) angles for the entire molecule.

The specific orientation of both the phenyl and hydroxyl substituents (e.g., pseudo-axial or pseudo-equatorial).

Information on intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl groups, which can influence which conformer is favored in the solid state.

It is important to note that the conformation observed in the solid state may not be the most stable conformation in solution, as crystal packing forces can stabilize a higher-energy conformer. acs.org However, the solid-state structure provides a crucial benchmark and a starting point for computational studies.

Computational Conformational Analysis of this compound

Computational chemistry provides powerful tools for exploring the conformational energy landscape of flexible molecules like this compound. These methods can calculate the relative energies of different conformers, map the pathways for their interconversion, and predict spectroscopic properties that can be compared with experimental data.

Quantum Mechanical (QM) Calculations (e.g., DFT, MP2)

Quantum mechanical methods solve approximations of the Schrödinger equation to describe the electronic structure of a molecule. These ab initio methods are computationally intensive but provide high accuracy.

Density Functional Theory (DFT): DFT is a widely used QM method that calculates the energy of a molecule based on its electron density. nih.gov Functionals like B3LYP are often used to perform geometry optimizations, where the lowest-energy arrangement of atoms for a given conformer is found. researchgate.net By starting from various possible geometries (e.g., different twist-chair and twist-boat forms with axial/equatorial substituents), a systematic conformational search can identify all stable low-energy structures. Subsequent frequency calculations can confirm these are true minima on the potential energy surface and provide their relative free energies (ΔG), allowing for the prediction of their equilibrium populations. researchgate.net

Møller-Plesset Perturbation Theory (MP2): MP2 is a higher-level ab initio method that often provides more accurate energies, especially for systems where electron correlation effects are important. researchgate.net While more computationally expensive than DFT, single-point MP2 energy calculations on DFT-optimized geometries are often used to refine the relative energies of the most stable conformers. This approach can be crucial for accurately determining the small energy differences between different conformations of the flexible cycloheptane ring.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods are highly accurate, their computational cost limits their use for studying the dynamic behavior of molecules over time. Molecular mechanics and dynamics simulations address this by using simpler, classical physics-based models.

Molecular Mechanics (MM): MM methods use a "force field" to calculate the potential energy of a molecule. nih.gov A force field is a set of parameters and equations that describe the energy associated with bond stretching, angle bending, torsional rotations, and non-bonded (van der Waals and electrostatic) interactions. nih.govnih.gov Because MM calculations are extremely fast compared to QM, they are ideal for performing an initial broad search of the vast conformational space of this compound to identify a wide range of possible low-energy structures, which can then be further refined with QM methods. arxiv.org

Molecular Dynamics (MD) Simulations: MD simulations use an MM force field to calculate the forces on each atom and then solve Newton's equations of motion to simulate the movement of the atoms over time. nih.govmpg.de This produces a trajectory that shows how the molecule's conformation changes. For this compound, an MD simulation in a simulated solvent (like water or chloroform) can reveal the dynamic equilibrium between different conformers, the time scales of their interconversion, and the influence of the solvent on conformational preference. Hybrid QM/MM methods can also be employed, where the most important part of the molecule is treated with quantum mechanics while the rest is handled by molecular mechanics, offering a balance of accuracy and speed. mpg.decsic.es

Table 3: Comparison of Computational Methods for Conformational Analysis

| Method | Principle | Advantages | Limitations | Application to this compound |

| DFT | Quantum mechanics (electron density). nih.gov | Good balance of accuracy and cost; predicts geometries and energies well. | Can be computationally expensive for large systems; functional choice is critical. | Finding stable conformers, calculating relative energies, and predicting NMR/IR spectra. |

| MP2 | Quantum mechanics (wave function). researchgate.net | High accuracy for electron correlation; good for non-covalent interactions. | Very computationally expensive. | Refining the relative energies of the most important conformers found by DFT. |

| MM | Classical mechanics (force field). nih.gov | Extremely fast; excellent for large systems and broad conformational searches. | Accuracy depends entirely on the quality of the force field parameters. | Rapidly scanning all possible ring puckers and substituent orientations. |

| MD | Classical mechanics over time. nih.gov | Simulates dynamic behavior, solvent effects, and conformational transitions. | Results are force-field dependent; requires long simulation times for slow processes. | Modeling the conformational equilibrium in solution and identifying interconversion pathways. |

Reaction Mechanisms Involving 3 Phenylcycloheptan 1 Ol

Mechanistic Pathways in the Formation of 3-Phenylcycloheptan-1-ol

The formation of this compound can be achieved through several distinct mechanistic routes, each starting from different precursors. These include the hydration of an alkene, nucleophilic addition to a ketone, and the reduction of a ketone.

Acid-catalyzed hydration of an appropriate phenylcycloheptene isomer, such as 3-phenylcyclohept-1-ene or 4-phenylcyclohept-1-ene, provides a direct route to this compound. This reaction is an electrophilic addition that proceeds via a carbocation intermediate. libretexts.org

The mechanism involves three key steps:

Protonation of the Alkene: The reaction is initiated by the protonation of the carbon-carbon double bond by a strong acid catalyst, typically a hydronium ion (H₃O⁺) generated from an acid like sulfuric acid (H₂SO₄) in water. youtube.com The pi electrons of the alkene attack the proton, forming a new C-H bond and a carbocation on the adjacent carbon. youtube.com According to Markovnikov's rule, the proton adds to the carbon atom that already bears more hydrogen atoms, leading to the formation of the more stable carbocation. khanacademy.org In the case of 4-phenylcyclohept-1-ene, protonation of C1 leads to a secondary carbocation at C2, which is more stable than the alternative.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbocation. youtube.com This results in the formation of a protonated alcohol, specifically an oxonium ion. youtube.com

Deprotonation: A base, typically another water molecule, removes a proton from the oxonium ion, regenerating the acid catalyst and yielding the final alcohol product, this compound. libretexts.orgyoutube.com

The regioselectivity of this reaction is critical. The formation of the most stable carbocation intermediate dictates the final position of the hydroxyl group. Hydride or phenyl shifts can occur if they lead to a more stable carbocation, potentially resulting in rearranged products. khanacademy.org

Nucleophilic addition to a carbonyl group is a cornerstone of alcohol synthesis. masterorganicchemistry.com To form this compound, this can be approached in two primary ways: the addition of a phenyl nucleophile to cycloheptanone (B156872) or the addition of a simple hydride nucleophile to 3-phenylcycloheptan-1-one (B2586166) (discussed in 4.1.3).

The most direct application of this mechanism is the Grignard reaction, where phenylmagnesium bromide (a source of the phenyl nucleophile) reacts with 3-phenylcycloheptan-1-one. The general mechanism is as follows:

Nucleophilic Attack: The carbonyl group (C=O) is highly polarized, with the carbon atom bearing a partial positive charge and the oxygen a partial negative charge, making the carbonyl carbon electrophilic. savemyexams.com The nucleophilic carbon of the phenyl group from the Grignard reagent attacks the electrophilic carbonyl carbon. wikipedia.orgunizin.org

Formation of Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, pushing the electrons onto the oxygen atom. libretexts.org This creates a tetrahedral alkoxide intermediate, where the carbon's hybridization changes from sp² to sp³. unizin.org

Protonation: The reaction mixture is then treated with a mild acid (e.g., aqueous ammonium (B1175870) chloride or dilute HCl) in a step called a "workup." The negatively charged oxygen of the alkoxide intermediate is protonated to give the final alcohol product. unizin.org

This method is highly effective for forming carbon-carbon bonds and is a fundamental strategy for synthesizing complex alcohols from simpler carbonyl precursors.

The reduction of the corresponding ketone, 3-phenylcycloheptan-1-one, is a common and efficient method for preparing this compound. nih.gov This transformation can be achieved through mechanisms involving hydride transfer or catalytic hydrogenation.

Hydride Reductions: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common sources of hydride ions (H⁻). The mechanism for the reduction of 3-phenylcycloheptan-1-one is a nucleophilic addition:

Hydride Attack: The hydride ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ketone. youtube.com

Alkoxide Formation: Similar to the Grignard reaction, this addition results in the formation of a tetrahedral alkoxide intermediate. libretexts.org

Protonation: A proton source, typically the solvent (like methanol (B129727) or ethanol (B145695) for NaBH₄) or added water/acid during workup (for LiAlH₄), protonates the alkoxide to yield this compound.

The table below summarizes key aspects of these common hydride reducing agents.

| Reagent | Formula | Reactivity | Typical Solvents | Workup Procedure |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Milder, more selective for aldehydes and ketones. | Protic solvents (e.g., Methanol, Ethanol, Water) | Often requires only solvent removal or simple extraction. |

| Lithium Aluminum Hydride | LiAlH₄ | Stronger, less selective. Reduces ketones, aldehydes, esters, carboxylic acids, etc. | Aprotic ethers (e.g., Diethyl ether, Tetrahydrofuran) | Requires careful, sequential addition of water and/or acid to quench excess reagent and protonate the alkoxide. |

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst.

Adsorption: Both the 3-phenylcycloheptan-1-one and H₂ molecules are adsorbed onto the surface of the metal catalyst (e.g., Palladium, Platinum, Nickel).

Hydrogenation: The hydrogen atoms are added across the C=O double bond in a stepwise manner on the catalyst surface.

Desorption: The resulting product, this compound, desorbs from the catalyst surface.

This process typically results in the syn-addition of two hydrogen atoms to the carbonyl group.

Reactivity and Transformation Mechanisms of this compound

The hydroxyl group in this compound is the primary site of reactivity, allowing the compound to undergo oxidation to a ketone or dehydration to an alkene.

As a secondary alcohol, this compound can be oxidized to form the corresponding ketone, 3-phenylcycloheptan-1-one. This is a common transformation in organic synthesis. A variety of oxidizing agents can be used, with chromium-based reagents being historically prevalent.

Using a reagent like chromic acid (H₂CrO₄), generated in situ from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid (the Jones reagent), the mechanism is as follows:

Chromate (B82759) Ester Formation: The alcohol's oxygen atom attacks the chromium atom of the oxidizing agent, and after a series of proton transfers, a chromate ester is formed, with the elimination of a water molecule.

E2-type Elimination: A base (often water) removes the proton from the carbon that bears the oxygen. Simultaneously, the C-H bond breaks, and the electrons move to form a new C=O pi bond. This causes the cleavage of the O-Cr bond, with the electrons moving onto the chromium atom, reducing it from Cr(VI) to Cr(IV).

Oxidative kinetic resolution can be employed to separate enantiomers of a racemic alcohol, where one enantiomer is oxidized faster than the other using a chiral catalyst system. thieme-connect.de

The acid-catalyzed dehydration of this compound is an elimination reaction that forms an alkene by removing a molecule of water. sciencemadness.org This reaction typically proceeds through an E1 (elimination, unimolecular) mechanism, especially for secondary and tertiary alcohols.

Protonation of the Hydroxyl Group: The oxygen of the alcohol's hydroxyl group is protonated by the acid catalyst (e.g., H₃O⁺). This converts the poor leaving group (-OH) into an excellent leaving group (-OH₂⁺).

Formation of a Carbocation: The C-O bond breaks heterolytically, and the water molecule departs, leaving behind a secondary carbocation at the C1 position of the cycloheptane (B1346806) ring. This is the rate-determining step of the reaction.

Deprotonation to Form an Alkene: A weak base (like water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation. The electrons from the C-H bond then form a new pi bond between the carbons, resulting in an alkene.

Esterification and Etherification Mechanisms

The hydroxyl group of this compound is a key functional group that readily participates in esterification and etherification reactions, common transformations for alcohols.

Esterification: The formation of an ester from this compound typically proceeds via nucleophilic acyl substitution. The most common method is the Fischer esterification, where the alcohol reacts with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or dry hydrogen chloride gas. byjus.comgeeksforgeeks.org

The mechanism involves several equilibrium steps:

Protonation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. byjus.comgeeksforgeeks.org

Nucleophilic Attack: The alcohol (this compound) acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate. byjus.comlibretexts.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). byjus.comgeeksforgeeks.org

Elimination of Water: The newly formed water molecule is eliminated, and the carbonyl group is reformed. libretexts.org

Deprotonation: The protonated ester is deprotonated by a weak base (like water or the alcohol itself) to yield the final ester product and regenerate the acid catalyst. byjus.comlibretexts.org

Given that the reaction is reversible, it is often necessary to remove water as it forms (e.g., by azeotropic distillation) or use an excess of the alcohol to drive the equilibrium toward the ester product. byjus.com Alternative methods include reacting the alcohol with more reactive carboxylic acid derivatives like acyl chlorides or anhydrides, which proceed without the need for an acid catalyst. geeksforgeeks.org

Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. msu.edu

The mechanism is as follows:

Alkoxide Formation: this compound is treated with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu), to deprotonate the hydroxyl group and form the corresponding 3-phenylcycloheptylalkoxide. msu.eduthieme-connect.com

Nucleophilic Substitution: The resulting alkoxide attacks a primary alkyl halide (e.g., methyl iodide or ethyl bromide), displacing the halide ion and forming the ether. msu.edu

This method is generally most effective with primary alkyl halides, as secondary and tertiary halides are more prone to E2 elimination due to the strong basicity of the alkoxide. msu.edu Transition-metal-free etherification protocols have also been developed, where alkoxy heteroarenes or heteroaryl halides react with various alcohols, including sterically bulky ones, in the presence of a base like KOt-Bu. sioc-journal.cnsorbonne-universite.fr

Substitution Reactions at the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group (hydroxide ion, OH⁻, is a strong base). libretexts.org Therefore, direct nucleophilic substitution is generally not feasible. To facilitate substitution, the -OH group must first be converted into a better leaving group.

Common strategies for this compound would include:

Reaction with Hydrogen Halides: Treatment with strong acids like HBr or HCl converts the -OH group into -OH₂⁺. The resulting water molecule is an excellent leaving group. The halide ion (Br⁻ or Cl⁻) then acts as a nucleophile to displace the water. libretexts.org For a secondary alcohol like this compound, the reaction can proceed through both SN1 and SN2 mechanisms, potentially leading to rearranged products. msu.edulibretexts.org

Reaction with Thionyl Chloride or Phosphorus Tribromide: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used to convert alcohols into alkyl chlorides and bromides, respectively. These reactions proceed through intermediate species that create a good leaving group without requiring a strong acid, which can be advantageous for sensitive molecules. libretexts.org

Conversion to Sulfonate Esters: A highly effective method involves converting the alcohol into a sulfonate ester, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf). This is achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. The resulting sulfonate anion is a very stable, excellent leaving group, readily displaced by a wide range of nucleophiles in SN2 reactions. This method is particularly valuable as it preserves the stereochemistry at the carbon atom if the C-O bond is not broken during the formation of the sulfonate ester. libretexts.org

Radical Chemistry Involving this compound

The study of alkoxy radicals generated from cycloalkanols provides deep insights into C-C bond cleavage and functionalization reactions. nih.govacs.org

Generation and Fate of Alkoxy Radicals

Generation: Alkoxy radicals are high-energy, oxygen-centered radical species. nih.govacs.org They can be generated from alcohols like this compound through several methods:

Oxidation/Homolysis: Traditional methods involve the reaction of the alcohol with reagents like lead tetraacetate (Pb(OAc)₄) or a combination of an iodide source (I₂) and an oxidant (e.g., PhI(OAc)₂), often under photolytic or thermal conditions, to form an intermediate that readily undergoes homolysis to the alkoxy radical. rsc.org

Electrochemical Methods: Anodic oxidation offers a modern approach. Proton-coupled electron transfer (PCET) can be used to generate alkoxy radicals from tertiary cycloalkanols containing electron-rich aromatic rings. cardiff.ac.uk This electrochemical generation can be facilitated by triarylamine redox mediators. nih.govacs.org

Fate: Once formed, the 3-phenylcycloheptyl-1-oxy radical has several potential reaction pathways: nih.govcaltech.edu

β-Scission (Ring Opening): This is a key pathway for alkoxy radicals derived from cyclic systems. The radical undergoes cleavage of an adjacent C-C bond. For unstrained cycloalkanols, this process leads to a distally functionalized acyclic ketone. rsc.org In the case of the 3-phenylcycloheptyl-1-oxy radical, β-scission would break the cycloheptane ring, leading to a carbon-centered radical that can be trapped, for example, by a halogen atom to yield a halo-substituted ketone. nih.govrsc.org

Hydrogen Atom Transfer (HAT): The alkoxy radical can abstract a hydrogen atom, either intramolecularly (typically via a six-membered ring transition state in a 1,5-HAT) or intermolecularly. nih.govcaltech.edu

Addition to π-Systems: The electrophilic oxygen-centered radical can add to available double or triple bonds. nih.gov

α-Hydrogen Abstraction: Reaction with molecular oxygen (O₂) can lead to abstraction of a hydrogen atom from the carbon bearing the oxygen, forming a ketone and a hydroperoxyl radical (HO₂). caltech.edu

The dominant pathway depends on the specific reaction conditions and the structure of the substrate. caltech.edu For unstrained cycloalkanols, β-scission is a prominent and synthetically useful fate. rsc.org

Radical Clock Experiments in Mechanistic Elucidation

Radical clock experiments are powerful tools used to determine the rates of very fast chemical reactions, particularly those involving radical intermediates. nih.gov The methodology relies on a radical that can undergo a rearrangement at a known, well-defined rate (the "clock"). By comparing the amount of unrearranged product (from trapping the initial radical) to the rearranged product, one can calculate the rate of the trapping reaction. nih.gov

While specific radical clock experiments involving this compound are not detailed in the provided search results, the principles are widely applied to understand alcohol-derived radical mechanisms. For instance, cyclopropyl-containing substrates are often used as radical clocks. The rapid, irreversible ring-opening of a cyclopropylcarbinyl radical to a homoallylic radical serves as the internal timer. nih.govrsc.org

In the context of reactions involving this compound, a radical clock experiment could be designed by introducing a suitable radical clock moiety into the molecule. If a reaction is proposed to proceed via an alkoxy radical, the formation of rearranged products from the clock would provide strong evidence for the radical intermediate and allow for the determination of the rate of competing processes, such as β-scission or HAT. rsc.orgresearchgate.net Such experiments are crucial for confirming radical pathways and distinguishing them from cationic or other mechanisms. nih.gov

Computational Mechanistic Studies on this compound Transformations

Computational chemistry provides invaluable insights into reaction mechanisms, transition states, and the relative stability of intermediates that are often difficult to observe experimentally. rsc.orgcore.ac.uk For transformations involving this compound, computational studies, typically using Density Functional Theory (DFT), could elucidate several aspects:

Reaction Pathways: DFT calculations can map out the potential energy surfaces for reactions like esterification, substitution, or radical-mediated ring-opening. This helps to identify the most likely reaction pathway by comparing the activation energies of different transition states. rsc.org

Stereoselectivity: In reactions involving chiral centers, such as the enantioselective esterification of related compounds like trans-2-phenyl-1-cyclohexanol, computational modeling can help explain the origin of stereopreference by analyzing the transition state structures of the competing pathways leading to different stereoisomers. researchgate.net

Intermediate Stability: The energies of proposed intermediates, such as the alkoxy radical or cationic species, can be calculated to assess their viability and predict subsequent reaction steps. For example, calculations could compare the energy barriers for β-scission versus hydrogen atom transfer for the 3-phenylcycloheptyl-1-oxy radical.

Solvent and Catalyst Effects: The influence of solvents and catalysts on the reaction mechanism can be modeled. For instance, solvation models can be applied to understand how a solvent like hexafluoroisopropanol (HFIP) might stabilize intermediates in a Schmidt reaction. rsc.org

While direct computational studies on this compound were not found, research on similar systems like 2-phenylcyclohexan-1-ol and other cycloalkanols demonstrates the power of these methods to complement experimental findings and provide a deeper, quantitative understanding of their chemical behavior. core.ac.ukacs.org

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Techniques for Comprehensive Structural Analysis

Spectroscopy is the cornerstone of molecular structure elucidation, offering detailed insights into the connectivity and spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to map out molecular structures. longdom.org While 1D NMR (¹H and ¹³C) provides foundational information, advanced 2D and solid-state techniques are required for a complete structural assignment of 3-Phenylcycloheptan-1-ol.

Two-Dimensional (2D) NMR: 2D NMR experiments resolve the overlapping signals often found in complex 1D spectra by spreading the information across two frequency axes. omicsonline.orglibretexts.org This is crucial for assigning the specific protons and carbons in the flexible seven-membered ring and determining the relative stereochemistry of the phenyl and hydroxyl substituents.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²J or ³J coupling). longdom.org For this compound, COSY would reveal the connectivity between the carbinol proton (H-1) and the adjacent methylene (B1212753) protons at C-2 and C-7, as well as the coupling between the benzylic proton (H-3) and its neighbors at C-2 and C-4. This helps trace the carbon skeleton of the cycloheptane (B1346806) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. omicsonline.org It is invaluable for assigning carbon resonances based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings (typically ²J to ⁴J) between protons and carbons. youtube.com This is critical for piecing together the entire molecular structure. For instance, correlations from the aromatic protons to the benzylic carbon (C-3) and from the carbinol proton (H-1) to carbons C-2, C-3, and C-7 would confirm the placement of the phenyl and hydroxyl groups on the cycloheptane ring.

| Technique | Correlated Nuclei | Information Provided for this compound |

| COSY | ¹H – ¹H | Reveals proton-proton coupling networks within the cycloheptane ring and establishes neighbor relationships (e.g., H-1 with H-2/H-7, H-3 with H-2/H-4). |

| HSQC | ¹H – ¹³C (¹J) | Directly links each proton to its attached carbon, enabling definitive ¹³C assignments for all protonated carbons. |

| HMBC | ¹H – ¹³C (ⁿJ, n=2-4) | Confirms the overall structure by showing long-range correlations, such as from aromatic protons to C-3 and from H-1 to C-2 and C-7. |

Solid-State NMR (ssNMR): When a compound is crystalline or in a solid, semi-solid, or amorphous state, ssNMR provides structural information that is inaccessible by solution-state NMR. nih.govnih.gov Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions that broaden signals in the solid state, resulting in high-resolution spectra. nih.govnih.gov For this compound, ssNMR could be used to study polymorphism (the existence of different crystal forms) and to determine the conformation and intermolecular packing of the molecule in the solid state. Cross-Polarization Magic Angle Spinning (CP/MAS) experiments can enhance the signal of low-abundance nuclei like ¹³C. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. acs.org This precision allows for the determination of the elemental formula of the parent ion, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₃H₁₈O), HRMS would confirm the molecular formula by matching the experimental mass to the calculated exact mass (206.1358 Da).

Furthermore, the fragmentation patterns observed in the mass spectrum offer structural clues. wikipedia.org Common fragmentation pathways for cyclic alcohols include:

Loss of Water: A peak corresponding to [M-H₂O]⁺˙ is common for alcohols and would be expected at m/z 188.1252. youtube.com

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbon bearing the hydroxyl group is a characteristic fragmentation.

Ring Cleavage: The cycloheptane ring can undergo various cleavage reactions after ionization. The presence of the phenyl group stabilizes benzylic cations, influencing the fragmentation pattern. wikipedia.org

| Ion Formula | Calculated Mass (Da) | Fragmentation Pathway |

| [C₁₃H₁₈O]⁺˙ | 206.1358 | Molecular Ion (M⁺˙) |

| [C₁₃H₁₆]⁺˙ | 188.1252 | Loss of H₂O |

| [C₇H₇]⁺ | 91.0548 | Tropylium ion, common for phenyl-substituted compounds |

Since this compound possesses at least two chiral centers (at C-1 and C-3), it is optically active. Chiroptical techniques are essential for determining the absolute stereochemistry of its enantiomers. google.com

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. encyclopedia.publibretexts.org An ECD spectrum plots this difference (Δε) against wavelength. The resulting positive or negative peaks, known as Cotton effects, are highly sensitive to the three-dimensional structure of the molecule. rsc.orgmdpi.com By comparing the experimental ECD spectrum of an enantiomer of this compound with spectra predicted by time-dependent density functional theory (TD-DFT) calculations, the absolute configuration (e.g., (1R, 3S)) can be unambiguously assigned. nih.gov The chromophores in this molecule, primarily the phenyl group, give rise to characteristic ECD signals.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. lums.edu.pk An ORD curve provides information similar to an ECD spectrum and can also be used to assign absolute configuration, especially when analyzed in conjunction with ECD data. researchgate.net The relationship between these two techniques is described by the Kronig-Kramers transforms.

Chromatographic Methods for Stereoisomer Separation and Purity Determination

Chromatography is indispensable for separating the individual stereoisomers of this compound and for assessing its chemical purity.

To separate the enantiomers and diastereomers of this compound, chiral HPLC is the method of choice. csfarmacie.czmdpi.com This technique uses a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus enabling their separation. hplc.eu

The selection of the CSP is critical and is based on the functional groups of the analyte. For a phenyl-substituted alcohol, several types of CSPs could be effective:

Polysaccharide-based CSPs: Columns based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Daicel CHIRALCEL® series) are broadly applicable and highly effective for separating a wide range of chiral compounds, including those with aromatic and hydroxyl groups. nih.gov

Pirkle-type CSPs: These phases operate on a π-π interaction basis, where the phenyl group of this compound can interact with the π-acidic or π-basic sites on the CSP. hplc.eu

Anion-Exchanger CSPs: For acidic compounds, these phases can be used, though they are less relevant for the neutral alcohol unless it is derivatized. chiraltech.com

Method development involves optimizing the mobile phase (typically a mixture of an alkane like hexane (B92381) and an alcohol like isopropanol) to achieve baseline separation of all stereoisomers. nih.gov

| Chiral Stationary Phase (CSP) Type | Principle of Separation | Suitability for this compound |

| Polysaccharide-based (e.g., Cellulose carbamate) | Chiral grooves, hydrogen bonding, dipole-dipole interactions. | High - Broadly effective for alcohols and aromatic compounds. |

| Pirkle-type (e.g., DNB-phenylglycine) | π-π interactions, hydrogen bonding, steric hindrance. | High - Phenyl group provides a strong site for π-π interaction. |

| Cyclodextrin-based | Inclusion complexation within a chiral cavity. | Moderate - Depends on the fit of the molecule into the cyclodextrin (B1172386) cavity. |

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is primarily used for assessing the purity of this compound by detecting and identifying any volatile impurities, such as starting materials, reaction byproducts, or residual solvents. nih.govresearchgate.net

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. mdpi.com The resulting mass spectrum serves as a chemical fingerprint for that component. By comparing the obtained spectra with spectral libraries (e.g., NIST), impurities can be readily identified. nih.gov For chiral analysis, a chiral GC column can be used to separate enantiomers, although HPLC is often more common for preparative-scale separations. researchgate.net

Applications of 3 Phenylcycloheptan 1 Ol in Advanced Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of stereogenic centers in 3-Phenylcycloheptan-1-ol makes it an attractive chiral building block for asymmetric synthesis. Chiral building blocks are enantiomerically enriched compounds that are incorporated into a larger molecule to introduce a specific stereochemistry. The strategic use of such synthons is a cornerstone of modern pharmaceutical and natural product synthesis, where the biological activity of a molecule is often dictated by its three-dimensional arrangement.

While specific industrial-scale applications of this compound as a chiral building block are not extensively documented in publicly available research, its structural motifs are present in various complex molecular targets. The synthesis of enantiomerically pure forms of this compound, typically achieved through asymmetric reduction of the corresponding ketone or through chiral resolution techniques, provides access to both enantiomers. This allows for the synthesis of either enantiomer of a target molecule, a critical aspect in drug development where different enantiomers can exhibit vastly different pharmacological and toxicological profiles.

The utility of this compound as a chiral synthon lies in the ability to further elaborate the molecule at its hydroxyl group or on the cycloheptane (B1346806) ring, while retaining the stereochemical integrity of the chiral centers. This allows for the construction of complex, multi-stereocenter molecules with a high degree of stereocontrol.

Precursor for the Synthesis of Novel Cyclic Compounds and Scaffolds

The cycloheptane ring of this compound provides a flexible yet conformationally defined scaffold that can be modified to generate a diverse array of novel cyclic compounds. This flexibility is a key attribute, as it allows the resulting molecules to adopt conformations that may be beneficial for binding to biological targets.

Derivatization to Esters, Ethers, and Other Functionalities

The hydroxyl group of this compound serves as a versatile handle for a wide range of chemical transformations. Standard organic reactions can be employed to convert the alcohol into a variety of other functional groups, thereby expanding its synthetic utility.

Table 1: Potential Derivatizations of this compound

| Derivative Class | Reagents and Conditions | Resulting Functionality | Potential Applications |

| Esters | Acyl chlorides or carboxylic acids with a coupling agent (e.g., DCC, EDC) | -O-C(=O)R | Pro-drugs, fine-tuning of solubility and electronic properties |

| Ethers | Alkyl halides with a base (e.g., NaH) | -O-R | Modification of steric bulk, introduction of new reactive sites |

| Carbonates | Phosgene or its equivalents | -O-C(=O)O-R | Protecting groups, linking units in polymer synthesis |

| Sulfonates | Sulfonyl chlorides (e.g., TsCl, MsCl) with a base | -O-S(=O)₂R | Conversion to good leaving groups for nucleophilic substitution |

These derivatizations not only alter the physical and chemical properties of the molecule but also open up new avenues for its incorporation into more complex structures. For instance, conversion to a tosylate or mesylate transforms the hydroxyl group into an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a variety of other functionalities.

Incorporation into Macrocyclic Systems

Macrocycles, cyclic molecules containing large rings, are of significant interest in medicinal chemistry due to their ability to bind to challenging protein targets with high affinity and selectivity. The conformational flexibility and pre-organization of macrocycles can lead to improved pharmacokinetic properties.

Use in the Development of Ligands for Catalysis

Asymmetric catalysis, which utilizes chiral catalysts to control the stereochemical outcome of a reaction, is a powerful tool in modern organic synthesis. The development of new chiral ligands is crucial for expanding the scope and efficiency of asymmetric transformations.

The chiral nature of this compound makes it a potential scaffold for the design of novel chiral ligands. By appropriately functionalizing the hydroxyl group or other positions on the cycloheptane ring with coordinating atoms such as phosphorus, nitrogen, or sulfur, new ligands can be synthesized. The steric and electronic properties of the 3-phenylcycloheptyl moiety would play a critical role in creating a specific chiral environment around a metal center, which could, in turn, induce high enantioselectivity in a catalytic reaction.

For example, phosphine (B1218219) derivatives of this compound could potentially be used as ligands in transition-metal-catalyzed reactions such as asymmetric hydrogenation, allylic alkylation, or cross-coupling reactions. The conformational flexibility of the seven-membered ring could allow the ligand to adapt to the geometric requirements of different transition states, potentially leading to high catalytic activity and selectivity.

Stereochemical Probes in Mechanistic Studies

Understanding the mechanism of a chemical reaction is fundamental to its optimization and broader application. Chiral molecules can serve as powerful probes to elucidate the stereochemical course of a reaction, providing valuable insights into the structure of transition states and the nature of intermediates.

The distinct stereoisomers of this compound (e.g., cis and trans diastereomers, and their respective enantiomers) can be used to study the stereochemical requirements of a reaction. By systematically varying the stereochemistry of the starting material and analyzing the stereochemistry of the product, chemists can deduce the mechanistic pathway. For instance, if a reaction proceeds with inversion of stereochemistry at the carbon bearing the hydroxyl group, it would suggest a mechanism involving a backside nucleophilic attack, such as an Sₙ2 reaction. Conversely, retention of stereochemistry might indicate a double inversion mechanism or a front-side attack.

While specific mechanistic studies employing this compound as a stereochemical probe are not widely reported, its well-defined stereochemistry makes it a suitable candidate for such investigations in reactions involving alcohols or cycloalkyl systems.

Future Directions and Emerging Research Avenues for 3 Phenylcycloheptan 1 Ol

Development of More Sustainable Synthetic Routes

Currently, there is a lack of published research focusing on the sustainable synthesis of 3-Phenylcycloheptan-1-ol. The principles of green chemistry, which emphasize waste reduction, the use of renewable feedstocks, and energy efficiency, provide a clear framework for future synthetic explorations. turing.ac.ukresearchgate.net

Future research could focus on:

Catalytic Approaches: Investigating the use of heterogeneous or homogeneous catalysts to improve reaction efficiency and selectivity, minimizing the need for stoichiometric reagents.

Biocatalysis: Exploring the potential of enzymes, such as lipases or alcohol dehydrogenases, for the stereoselective synthesis of different isomers of this compound. Chemo-enzymatic strategies, which combine chemical and biological transformations, could offer elegant and efficient routes to this compound. nih.govescholarship.orgthieme-connect.de

Renewable Starting Materials: Developing synthetic pathways that utilize renewable resources as starting materials, thereby reducing the environmental footprint of the synthesis.

Exploration of Novel Reactivity Patterns

The reactivity of this compound is another area that remains to be explored. The interplay between the phenyl group and the seven-membered cycloheptanol (B1583049) ring could lead to unique chemical transformations.

Potential research directions include:

Oxidation and Reduction Reactions: Studying the oxidation of the alcohol to the corresponding ketone, 3-phenylcycloheptanone, and the stereoselective reduction of this ketone to access different diastereomers of the alcohol.

Ring-Opening and Rearrangement Reactions: Investigating the possibility of ring-opening reactions or skeletal rearrangements under specific reaction conditions, which could provide access to novel molecular scaffolds.

Substitution and Elimination Reactions: Examining the substitution and elimination reactions of the hydroxyl group to create a variety of functionalized cycloheptane (B1346806) derivatives.

Integration with Machine Learning for Predictive Synthesis and Conformational Analysis

The application of machine learning in chemistry is a rapidly growing field that could be leveraged to accelerate the study of this compound. turing.ac.ukescholarship.org

Future applications could involve:

Predictive Synthesis: Utilizing machine learning models to predict optimal reaction conditions, catalysts, and reagents for the synthesis of this compound, thereby reducing the need for extensive experimental screening. mit.edu

Conformational Analysis: Employing computational and machine learning methods to predict the stable conformations of this compound and its derivatives, which is crucial for understanding its reactivity and potential biological activity. csic.eschemrxiv.org

Interdisciplinary Research with Materials Science

The potential applications of this compound in materials science are entirely speculative at this point due to the lack of research. However, based on the properties of related compounds, several avenues could be explored.

Hypothetical research areas include:

Polymer Chemistry: Investigating the use of this compound as a monomer or a modifying agent in the synthesis of novel polymers with specific thermal or optical properties.

Liquid Crystals: Exploring the potential of derivatives of this compound to exhibit liquid crystalline behavior, which is often influenced by the presence of rigid phenyl groups and flexible aliphatic rings.

Advanced Spectroscopic and Computational Approaches for Deeper Understanding

A fundamental characterization of this compound using modern analytical techniques is a prerequisite for any further research.

Essential future work should include:

Spectroscopic Characterization: Detailed analysis using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to fully elucidate its structure and provide reference data for future studies. libretexts.orgchemicalbook.com

Computational Modeling: Performing high-level computational studies to understand its electronic structure, conformational landscape, and spectroscopic properties. nih.govniscpr.res.in These theoretical investigations would complement experimental findings and provide deeper insights into the molecule's behavior.

Q & A

Q. How to ensure IUPAC nomenclature compliance when publishing derivatives of this compound?

- Methodological Answer :

- Priority Rules : Assign locants based on hydroxyl group (position 1) and phenyl (position 3). Use PIN (Preferred IUPAC Name) conventions for fused rings.

- Software Tools : Validate names with ChemDraw® or PubChem’s IUPAC Name Service .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.